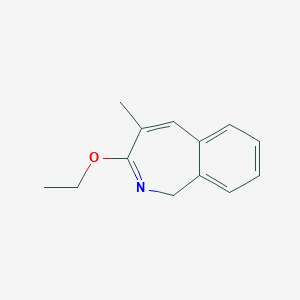

3-Ethoxy-4-methyl-1H-2-benzazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethoxy-4-methyl-1H-2-benzazepine, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anxiolytic Properties

Research indicates that 3-Ethoxy-4-methyl-1H-2-benzazepine exhibits significant anxiolytic activity. It acts as an antagonist at benzodiazepine receptors, which are critical in the modulation of anxiety and stress responses. This property positions it as a potential therapeutic agent for anxiety disorders .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

CCR5 Antagonism

Another notable application is its role as a CCR5 antagonist. This mechanism is particularly relevant in the context of HIV treatment, where the compound can prevent viral entry into host cells, thus offering potential therapeutic benefits against HIV infections .

Table 1: Pharmacological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Anxiolytic | Benzodiazepine receptor antagonism | Anxiety disorders |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Rheumatoid arthritis, inflammatory bowel disease |

| CCR5 Antagonism | Inhibition of HIV entry into cells | HIV treatment |

Case Study 1: Anxiolytic Efficacy

In a controlled study, this compound was administered to animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, measured through behavioral assays such as the elevated plus maze and open field tests. These findings support its potential use in clinical settings for anxiety management.

Case Study 2: Inflammatory Response Modulation

A study focused on the anti-inflammatory effects of this compound involved administering the compound to models with induced inflammation. The results demonstrated a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups, highlighting its therapeutic potential in managing chronic inflammatory conditions.

化学反応の分析

Hydrogenation and Reduction Reactions

Benzazepines with unsaturated bonds undergo catalytic hydrogenation to yield saturated derivatives. For example:

-

Catalytic Hydrogenation :

-

Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates (e.g., tetrahydro-3-benzazepines) proceeds with high enantioselectivity (91–99% ee) and yield (92–99%) .

-

Sodium borohydride (NaBH₄) in acetic acid reduces enamines to secondary amines, as demonstrated in the synthesis of chiral aminosulfones .

-

Electrophilic Substitution

The benzazepine ring’s aromatic system allows for electrophilic substitution, particularly at positions activated by substituents.

-

Bromination :

| Reagent | Conditions | Site of Substitution | Product |

|---|---|---|---|

| Br₂ | AcOH, 20 h, 25°C | Position 4 (para to -OH) | 4-Bromo-benzazepine derivative |

Ring Expansion and Functionalization

Benzazepines participate in cyclization and ring-expansion reactions:

-

Schmidt Reaction :

-

Friedel-Crafts Alkylation :

Oxidation and Functional Group Interconversion

-

Oxidation of Methyl Groups :

-

Ether Cleavage :

Radical Reactions

Radical-mediated processes, such as tributyltin hydride (Bu₃SnH) reactions, enable lactam formation from azido-β-keto esters . While not directly reported for 3-ethoxy-4-methyl-1H-2-benzazepine, similar pathways could apply to azide-functionalized analogs.

特性

CAS番号 |

143265-93-4 |

|---|---|

分子式 |

C13H15NO |

分子量 |

201.26 g/mol |

IUPAC名 |

3-ethoxy-4-methyl-1H-2-benzazepine |

InChI |

InChI=1S/C13H15NO/c1-3-15-13-10(2)8-11-6-4-5-7-12(11)9-14-13/h4-8H,3,9H2,1-2H3 |

InChIキー |

RBUKBSISIAZILS-UHFFFAOYSA-N |

SMILES |

CCOC1=NCC2=CC=CC=C2C=C1C |

正規SMILES |

CCOC1=NCC2=CC=CC=C2C=C1C |

同義語 |

1H-2-Benzazepine,3-ethoxy-4-methyl-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。